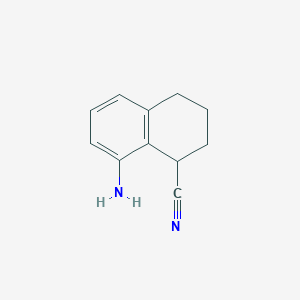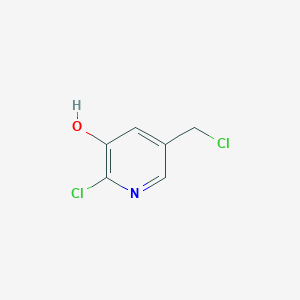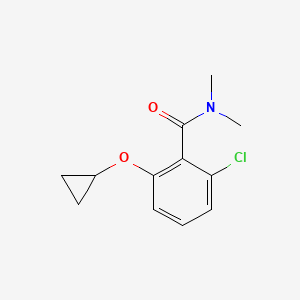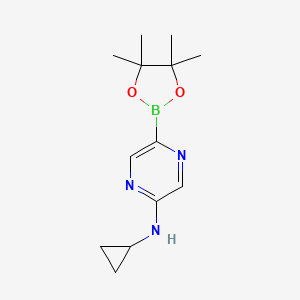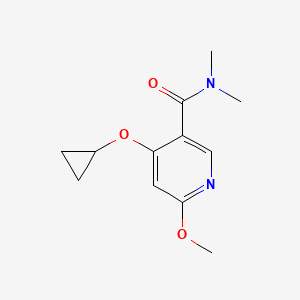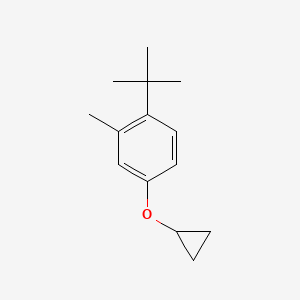
1-Tert-butyl-4-cyclopropoxy-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butyl-4-cyclopropoxy-2-methylbenzene is an organic compound with the molecular formula C14H20O and a molecular weight of 204.31 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a methyl group attached to a benzene ring. It is a colorless liquid that is soluble in organic solvents such as alcohols and ethers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Tert-butyl-4-cyclopropoxy-2-methylbenzene can be synthesized through various organic reactions. One common method involves the alkylation of 4-cyclopropoxy-2-methylbenzene with tert-butyl chloride in the presence of a strong base such as potassium tert-butoxide. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as palladium on carbon can also enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Tert-butyl-4-cyclopropoxy-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl and cyclopropoxy groups direct incoming electrophiles to specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-Tert-butyl-4-cyclopropoxy-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavorings.
Wirkmechanismus
The mechanism of action of 1-tert-butyl-4-cyclopropoxy-2-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-tert-butyl-2-methylbenzene: This compound lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
1-tert-butyl-2,3,4,5-tetramethylbenzene: This compound has additional methyl groups, which can influence its reactivity and physical properties.
1-tert-butyl-2-methoxy-4-methylbenzene: This compound has a methoxy group instead of a cyclopropoxy group, affecting its solubility and reactivity.
Uniqueness: 1-Tert-butyl-4-cyclopropoxy-2-methylbenzene is unique due to the presence of the cyclopropoxy group, which introduces significant steric hindrance and can influence the compound’s reactivity and interactions with other molecules. This structural feature can make it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Eigenschaften
Molekularformel |
C14H20O |
|---|---|
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
1-tert-butyl-4-cyclopropyloxy-2-methylbenzene |
InChI |
InChI=1S/C14H20O/c1-10-9-12(15-11-5-6-11)7-8-13(10)14(2,3)4/h7-9,11H,5-6H2,1-4H3 |
InChI-Schlüssel |
TUOVFFPSWOHWLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC2CC2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


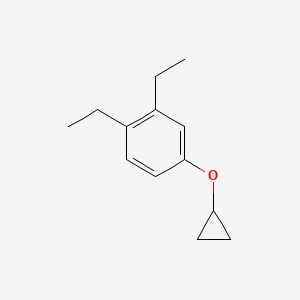
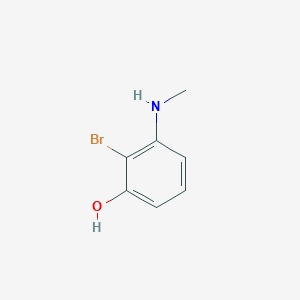
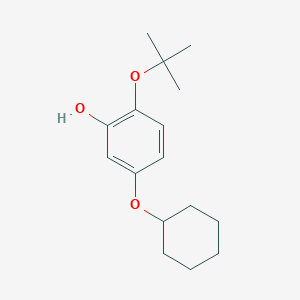


![8,8-Difluorobicyclo[5.1.0]octan-4-one](/img/structure/B14833319.png)
